molecular formula C20H19ClN2O4 B4632899 [4-(4-Chlorobenzoyl)piperazino](2,3-dihydro-1,4-benzodioxin-2-yl)methanone

[4-(4-Chlorobenzoyl)piperazino](2,3-dihydro-1,4-benzodioxin-2-yl)methanone

Cat. No.: B4632899
M. Wt: 386.8 g/mol
InChI Key: CWAXLGXDKSMIRO-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzoyl)piperazinomethanone: is a complex organic compound that features a piperazine ring substituted with a chlorobenzoyl group and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorobenzoyl)piperazinomethanone typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various N-substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzoyl)piperazinomethanone involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Properties

IUPAC Name

[4-(4-chlorobenzoyl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c21-15-7-5-14(6-8-15)19(24)22-9-11-23(12-10-22)20(25)18-13-26-16-3-1-2-4-17(16)27-18/h1-8,18H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAXLGXDKSMIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2COC3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(4-Chlorobenzoyl)piperazino](2,3-dihydro-1,4-benzodioxin-2-yl)methanone
Reactant of Route 2
Reactant of Route 2
[4-(4-Chlorobenzoyl)piperazino](2,3-dihydro-1,4-benzodioxin-2-yl)methanone
Reactant of Route 3
Reactant of Route 3
[4-(4-Chlorobenzoyl)piperazino](2,3-dihydro-1,4-benzodioxin-2-yl)methanone
Reactant of Route 4
Reactant of Route 4
[4-(4-Chlorobenzoyl)piperazino](2,3-dihydro-1,4-benzodioxin-2-yl)methanone
Reactant of Route 5
Reactant of Route 5
[4-(4-Chlorobenzoyl)piperazino](2,3-dihydro-1,4-benzodioxin-2-yl)methanone
Reactant of Route 6
Reactant of Route 6
[4-(4-Chlorobenzoyl)piperazino](2,3-dihydro-1,4-benzodioxin-2-yl)methanone

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